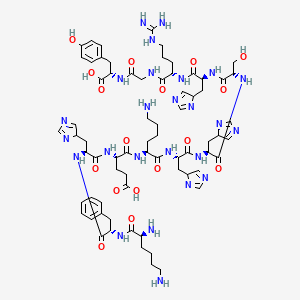

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine

Descripción general

Descripción

The Echelon Autotaxin (ATX) Inhibitor Assay Service utilizes one of Echelon’s Autotaxin Inhibitor Screening kits depending on the scale of the project (catalog#’s K-4200 or K-4200HTS). These kits use the fluorogenic ATX substrate, FS-3. FS-3 is an LPC analogue that is conjugated with both a fluorophore (fluorescein) and a quencher. In its native state the quencher interferes with fluorescein’s fluorescence. Once ATX cleaves FS-3, fluorescein becomes liberated from the quencher, resulting in increased fluorescence.

Histatin 8 is a hemagglutination inhibiting peptide.

Mecanismo De Acción

Histatin 8, also known as Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine, is a peptide that belongs to a group of related neutral and basic histidine-rich peptides present in human salivary secretions . It possesses fungicidal and bactericidal activities .

Target of Action

Histatins, including Histatin 8, primarily target the fungal cell membrane . They bind to a receptor on the fungal cell membrane and enter the cytoplasm .

Mode of Action

Once inside the cytoplasm, Histatins target the mitochondrion . They induce the non-lytic loss of ATP from actively respiring cells, which can induce cell death . In addition, they have been shown to disrupt the cell cycle and lead to the generation of reactive oxygen species .

Biochemical Pathways

Histatins affect several biochemical pathways. Their cationic character is crucial for their membrane-disrupting activity, which forms the basis of their antimicrobial activity . They also have immunomodulatory activity and stimulate cell migration .

Result of Action

The primary result of Histatin 8’s action is the induction of cell death in fungal cells . This is achieved through the disruption of the cell cycle and the generation of reactive oxygen species . It also has antimicrobial activity due to its ability to disrupt cell membranes .

Action Environment

The action of Histatin 8 is influenced by the environment in which it is present. For instance, its antimicrobial activity is enhanced in the oral cavity, where it is naturally found . The presence of negatively charged molecules and surfaces in this environment allows Histatin 8 to bind and exert its effects .

Actividad Biológica

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine, commonly known as Histatin 8, is a peptide that exhibits significant biological activity, particularly in antimicrobial functions. This article delves into the peptide's structure, mechanism of action, and its implications in various biological contexts.

Structure and Composition

Histatin 8 is a complex peptide composed of 15 amino acids with the molecular formula and a molecular weight of approximately 1562.7 g/mol. The sequence includes several key amino acids that contribute to its biological properties, particularly its cationic nature, which is essential for its interaction with microbial membranes .

Targeting Fungal Cells

Histatin 8 primarily targets fungal cell membranes. Its cationic character allows it to disrupt the integrity of these membranes, leading to cell death. Once internalized, Histatin 8 affects mitochondrial function, which is critical for energy production in fungi.

Biochemical Pathways

The peptide influences several biochemical pathways through its membrane-disrupting activity. The disruption of the fungal cell membrane results in the leakage of intracellular components, ultimately leading to cell lysis and death. This action is particularly effective against pathogenic fungi such as Candida albicans and Aspergillus species.

Biological Activity Summary

| Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against various fungi; induces cell death through membrane disruption. |

| Mechanism | Targets fungal cell membranes; disrupts mitochondrial function. |

| Biochemical Impact | Alters membrane permeability; leads to leakage of cellular contents. |

Case Studies and Research Findings

- Antifungal Efficacy : In a study published in Antimicrobial Agents and Chemotherapy, Histatin 8 was shown to significantly inhibit the growth of Candida albicans at concentrations as low as 10 µg/mL. The study highlighted the peptide's potential as a therapeutic agent against oral candidiasis.

- Mechanistic Insights : Research published in Journal of Biological Chemistry detailed how Histatin 8 interacts with fungal membranes, leading to increased permeability and subsequent cell death. The study utilized fluorescence microscopy to visualize the effects on fungal cells treated with Histatin 8.

- Comparative Analysis : A comparative study demonstrated that Histatin 8 exhibits stronger antifungal activity than other histatins, such as Histatin 5, due to its longer sequence and enhanced cationic properties .

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Antimicrobial Activity

Research indicates that peptides similar to lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine exhibit significant antimicrobial properties. For instance, histatin 5, a peptide related to this compound, has shown efficacy against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, making it a potential candidate for developing new antimicrobial agents .

1.2 Wound Healing

Peptides with similar sequences have been implicated in promoting wound healing. They stimulate cellular processes such as proliferation and migration of keratinocytes and fibroblasts, essential for tissue repair. The presence of lysine and histidine residues is particularly beneficial in enhancing cell adhesion and growth factor release .

1.3 Cancer Therapy

The complex structure of this peptide may allow it to interact with specific receptors on cancer cells, potentially leading to targeted therapies. Studies suggest that similar peptides can induce apoptosis in cancer cells or inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Drug Development

2.1 Drug Delivery Systems

Peptides like this compound are being explored as drug carriers due to their ability to enhance the bioavailability of therapeutic agents. Their amphiphilic nature allows them to encapsulate hydrophobic drugs, facilitating their delivery across biological membranes .

2.2 Vaccine Development

The immunogenic properties of peptides are being harnessed in vaccine formulations. By incorporating sequences from this compound into vaccine candidates, researchers aim to elicit stronger immune responses against specific pathogens or cancer cells .

Molecular Biology Research

3.1 Protein Engineering

In molecular biology, the manipulation of peptide sequences allows for the design of proteins with enhanced stability and functionality. The study of this peptide can lead to insights into protein folding and interactions, which are crucial for understanding many biological processes .

3.2 Biochemical Assays

Researchers utilize peptides like lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidythistidyll-seryll-histidyll-arginyll-glycyll-tyrosine in biochemical assays to study enzyme-substrate interactions and receptor-ligand binding dynamics. These studies contribute to the understanding of cellular signaling pathways and metabolic processes .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLPSBDYOVCST-ZUDWGGBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N25O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127637-03-0 | |

| Record name | Histatin 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.